Comprehensive Characterization and Structural Analysis of Ceftibuten Related Impurity 6
Comprehensive Characterization and Structural Analysis of Ceftibuten Related Impurity 6
Executive Summary
Ceftibuten is a potent, oral third-generation cephalosporin antibiotic widely prescribed for respiratory and urinary tract infections . As with all β-lactam antibiotics, the multi-step synthetic manufacturing process of Ceftibuten generates process-related impurities that must be rigorously controlled to meet ICH Q3A(R2) guidelines. Among these, Ceftibuten Related Impurity 6 (CAS No. 57028-71-4) represents a critical process intermediate and potential API contaminant . This technical whitepaper provides an in-depth analysis of the chemical structure, mechanistic origins, and validated analytical methodologies required for the isolation and quantification of Impurity 6.
Chemical Identity and Physicochemical Properties
Ceftibuten Impurity 6 is chemically defined as the benzhydryl ester of the 7-amino-3-cephem core. It lacks the active aminothiazole side chain responsible for Ceftibuten's broad-spectrum antibacterial activity, making it a non-active, process-related entity.
Table 1: Physicochemical Properties of Ceftibuten Impurity 6
| Property | Value / Description |
| Systematic Name | Benzhydryl (6R,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
| CAS Number | 57028-71-4 |
| Molecular Formula | C₂₀H₁₈N₂O₃S [[1]]([Link]) |
| Molecular Weight | 366.44 g/mol [[1]]([Link]) |
| Structural Class | β-lactam (3-unsubstituted cephem core) |
| Solubility | Soluble in DMSO, Methanol, and Acetonitrile; Insoluble in Water |
Mechanistic Origins in the Synthetic Pathway
Understanding the causality behind the formation of Impurity 6 is critical for process optimization. During the synthesis of Ceftibuten, the C-2 carboxylic acid of the 7-amino-3-cephem core must be protected to prevent unwanted side reactions during the acylation of the C-7 amine. Diphenyldiazomethane is typically employed to form a bulky, highly hydrophobic benzhydryl ester—this protected intermediate is Impurity 6.
If the subsequent acylation step (addition of the aminothiazole side chain) is incomplete, or if the final global deprotection step (usually employing trifluoroacetic acid and anisole) fails to quantitatively cleave the benzhydryl group, Impurity 6 persists in the final Active Pharmaceutical Ingredient (API).
Synthetic origin and persistence pathway of Ceftibuten Impurity 6 during API manufacturing.
Analytical Characterization Protocols
To isolate and characterize Impurity 6, a multi-modal analytical approach is required. The analytical workflow must account for the extreme polarity differences between the parent API and the impurity.
Analytical workflow for the isolation, identification, and quantification of Impurity 6.
RP-HPLC Method for Quantification
Causality & Trustworthiness: The bulky benzhydryl group renders Impurity 6 significantly more hydrophobic than the highly polar Ceftibuten API. Therefore, a reversed-phase C18 column is optimal. A gradient elution is employed to retain the polar API early in the run while ensuring the strongly retained Impurity 6 elutes later. The use of 0.1% Trifluoroacetic Acid (TFA) in the mobile phase is biologically and chemically necessary: it suppresses the ionization of residual silanols on the column and the carboxylic acid on the API, ensuring sharp, symmetrical peaks and preventing peak tailing.
Table 2: Optimized RP-HPLC Gradient Program
| Time (min) | Mobile Phase A (0.1% TFA in Water) % | Mobile Phase B (Acetonitrile) % |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Step-by-Step HPLC Protocol (Self-Validating System):
-
Standard Preparation: Accurately weigh 10 mg of Ceftibuten API and 1 mg of Impurity 6 reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to create a stock solution.
-
Chromatographic Setup: Install a C18 column (250 mm × 4.6 mm, 5 µm particle size). Set the column oven temperature to 25°C to minimize on-column thermal degradation of the delicate β-lactam ring.
-
Execution: Inject 10 µL of the blank diluent to establish a baseline and subtract gradient drift. Inject the standard solution at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.
-
System Suitability (SST): The protocol is self-validating only if the resolution ( Rs ) between Ceftibuten and adjacent impurities is > 2.0, and the relative standard deviation (RSD) of the Impurity 6 peak area over five replicate injections is < 2.0%.
Structural Elucidation via LC-MS and NMR
For definitive structural confirmation, fractions containing the Impurity 6 peak are collected and subjected to mass spectrometry and nuclear magnetic resonance spectroscopy.
-
ESI-MS (Positive Mode): The mass spectrum will yield a distinct protonated molecular ion [M+H]+ at m/z 367.1, corresponding to the exact mass of the benzhydryl-protected core.
-
¹H NMR (DMSO-d6, 400 MHz): The defining causal feature distinguishing Impurity 6 from the parent API is the presence of the benzhydryl protons. A characteristic singlet will appear at ~6.9 ppm corresponding to the methine proton (-CH-Ph₂), accompanied by a large multiplet integrating for 10 protons between 7.2–7.5 ppm (the two phenyl rings). The intact β-lactam protons (H-6 and H-7) will appear as distinct doublets ( J≈4.5–5.0 Hz for the cis configuration) in the 5.0–5.5 ppm range.
Toxicological and Regulatory Implications
Because Impurity 6 lacks the aminothiazole side chain, it does not bind to penicillin-binding proteins (PBPs) and possesses no antibacterial efficacy. However, the lipophilic benzhydryl group poses potential off-target toxicity and pharmacokinetic interference. Under ICH Q3A(R2) guidelines, any process-related impurity in a new drug substance must be controlled to a threshold of <0.15% (or lower, depending on the maximum daily dose), unless specifically qualified through extensive toxicological studies. Robust clearance of Impurity 6 during the final deprotection step of API synthesis is therefore a strict critical quality attribute (CQA).
References
-
Veeprho. Ceftibuten Impurities and Related Compound. Regulatory impurity profiling and drug class overview.
-
Global Substance Registration System (GSRS) - NIH. BENZHYDRYL (6R,7R)-7-AMINO-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLATE. Systematic identification and structural data.
-
Global Substance Registration System (GSRS) - NIH. Molecular Formula and Weight Data for CAS 57028-71-4.
